molecular formula C16H13F3N4O4S B5574534 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde thiosemicarbazone

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde thiosemicarbazone

Cat. No.: B5574534
M. Wt: 414.4 g/mol
InChI Key: KNESRXNQXJICEB-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde thiosemicarbazone is a useful research compound. Its molecular formula is C16H13F3N4O4S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.06096057 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activities and Potential as Anticancer Agents

  • Thiosemicarbazones derived from benzaldehyde, including methoxy-substituted derivatives, have demonstrated selective cytotoxic activities against cancer cell lines. For instance, certain iron(III) and nickel(II) chelates of methoxy-substituted N1,N4-diarylidene-S-methyl-thiosemicarbazones exhibited significant anti-leukemic effects in K562 cells without affecting ECV304 cells, highlighting their potential as selective anticancer agents (Atasever et al., 2010). Similar compounds were characterized for their synthesis, structural properties, and cytotoxic activities, further emphasizing the role of thiosemicarbazone derivatives in cancer research (Bal et al., 2007).

Analytical Applications

  • Methoxy-substituted benzaldehyde thiosemicarbazones have been utilized in the analytical field, specifically for the simultaneous spectrophotometric determination of metal ions such as cobalt(II), nickel(II), and vanadium(V). The reagent reacts with these metals to form colored species, which can be quantitatively measured, indicating its usefulness in trace metal analysis (Kumar et al., 2006).

Antitrypanosomal Activity

  • Novel derivatives synthesized from natural compounds, like diterpene kaurenoic acid, and modified with thiosemicarbazone groups have shown promising antitrypanosomal activities. These findings suggest potential therapeutic applications against Trypanosoma cruzi, the causative agent of Chagas disease (Haraguchi et al., 2011).

Antimicrobial and Antifungal Activities

  • Thiosemicarbazone complexes have been investigated for their antimicrobial and antifungal properties, demonstrating significant activity against various bacterial and fungal strains. This highlights their potential as lead compounds for the development of new antimicrobial agents (Melha, 2008).

In Silico Studies and Anti-Cancer Activity

  • In silico studies and experimental evaluations have indicated that thiosemicarbazone derivatives exhibit potent anti-cancer activities against various cell lines. Molecular docking and ADMET predictions support their potential as multi-targeting drug candidates, emphasizing the importance of structure-activity relationships in the development of anticancer drugs (Sibuh et al., 2021).

Safety and Hazards

The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use .

Properties

IUPAC Name

[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O4S/c1-26-14-6-9(8-21-22-15(20)28)2-4-13(14)27-12-5-3-10(16(17,18)19)7-11(12)23(24)25/h2-8H,1H3,(H3,20,22,28)/b21-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESRXNQXJICEB-ODCIPOBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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